
4-Bromo-3,3,4,4-tétrafluoro-1-butène
Vue d'ensemble
Description
4-Bromo-3,3,4,4-tetrafluoro-1-butene is an organofluorine compound with the molecular formula C4H3BrF4. It is a colorless to almost colorless clear liquid with a boiling point of approximately 55°C . This compound is notable for its unique combination of bromine and fluorine atoms, which impart distinct chemical properties.
Applications De Recherche Scientifique
4-Bromo-3,3,4,4-tetrafluoro-1-butene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex fluorinated compounds.
Material Science: The compound is utilized in the development of fluorinated polymers and materials with unique properties.
Pharmaceutical Research: Its derivatives are explored for potential use in drug development due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Bromo-3,3,4,4-tetrafluoro-1-butene is typically synthesized through a multi-step process:
Starting Material: The synthesis begins with 1,1,2,3-tetrafluoro-2-bromopropane.
Reaction with Magnesium Bromide: This compound reacts with magnesium bromide to form 4-bromo-1,1,2,3-tetrafluorobutane.
Condensation with Hydrogen Fluoride: The intermediate product is then condensed with hydrogen fluoride to yield 4-bromo-3,3,4,4-tetrafluoro-1-butene.
Industrial Production Methods
Industrial production methods for 4-Bromo-3,3,4,4-tetrafluoro-1-butene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3,3,4,4-tetrafluoro-1-butene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Addition Reactions: The double bond in the butene moiety allows for addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Electrophiles: Electrophiles such as halogens and hydrogen halides are used in addition reactions.
Major Products
Substitution Products: Depending on the nucleophile, products can include fluorinated alcohols, ethers, and amines.
Addition Products: Addition reactions typically yield dihaloalkanes or haloalkanes with additional functional groups.
Mécanisme D'action
The mechanism of action of 4-Bromo-3,3,4,4-tetrafluoro-1-butene involves its reactivity with various nucleophiles and electrophiles. The presence of both bromine and fluorine atoms makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes, which can lead to the formation of various functionalized products .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-1,1,2,3-tetrafluorobutane
- 1,1,2,3-tetrafluoro-2-bromopropane
- 4-Bromo-3,3,4,4-tetrafluoro-1-butanol
Uniqueness
4-Bromo-3,3,4,4-tetrafluoro-1-butene is unique due to its combination of bromine and fluorine atoms, which imparts distinct reactivity and stability. Compared to similar compounds, it offers a balance of reactivity and stability that makes it valuable in various chemical syntheses .
Propriétés
IUPAC Name |
4-bromo-3,3,4,4-tetrafluorobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrF4/c1-2-3(6,7)4(5,8)9/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCWGFZDSIWLMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(F)(F)Br)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066389 | |
| Record name | 2-Vinyl(1-bromoperfluoroethane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18599-22-9 | |
| Record name | 4-Bromo-3,3,4,4-tetrafluoro-1-butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18599-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3,3,4,4-tetrafluoro-1-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018599229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butene, 4-bromo-3,3,4,4-tetrafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Vinyl(1-bromoperfluoroethane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-3,3,4,4-tetrafluorobut-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BROMO-3,3,4,4-TETRAFLUORO-1-BUTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T08C3OEQ6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Bromo-3,3,4,4-tetrafluoro-1-butene a valuable building block in organic synthesis?
A1: 4-Bromo-3,3,4,4-tetrafluoro-1-butene serves as a versatile starting material for synthesizing diverse alkenes containing a tetrafluoroethylene (-CF2CF2-) fragment []. The presence of both the bromine atom and the terminal alkene provides handles for various chemical transformations.
Q2: What specific reactions has 4-Bromo-3,3,4,4-tetrafluoro-1-butene been successfully utilized in?
A2: Research demonstrates the successful application of 4-Bromo-3,3,4,4-tetrafluoro-1-butene in both Heck reactions and Suzuki-Miyaura cross-coupling reactions []. These reactions allow for the introduction of various substituents onto the alkene, expanding the range of accessible fluorinated molecules. Furthermore, the resulting alkenes can undergo efficient reductive coupling reactions with aldehydes, further broadening the scope of accessible compounds [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


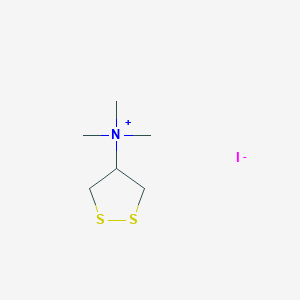
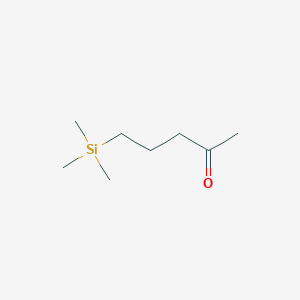
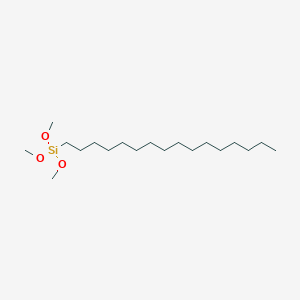
![N-(Benzo[b]thiophen-3-yl)acetamide](/img/structure/B103172.png)

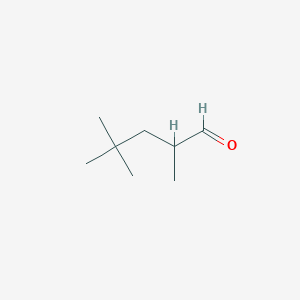






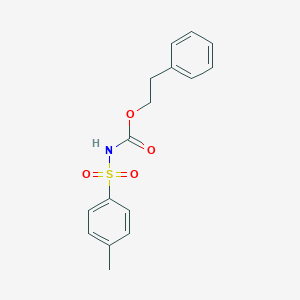
![Silane, trimethyl[(1-methylheptyl)oxy]-](/img/structure/B103192.png)
